
3-(Pyrrolidine-3-carbonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidine-3-carbonyl)pyridine is a heterocyclic organic compound that features both a pyridine ring and a pyrrolidine ring. The presence of these two distinct nitrogen-containing rings makes it an interesting subject of study in various fields of chemistry and pharmacology. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a potential candidate for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-3-carbonyl)pyridine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the reduction of pyrrole to form pyrrolidine, which can then be functionalized to introduce the carbonyl group. This intermediate can be further reacted with a pyridine derivative to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can help in achieving higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidine-3-carbonyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(Pyrrolidine-3-carbonyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Pyrrolidine-3-carbonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyridine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Pyrrolo[3,4-c]pyridine
Uniqueness
What sets 3-(Pyrrolidine-3-carbonyl)pyridine apart from these similar compounds is its specific combination of the pyridine and pyrrolidine rings, which imparts unique chemical and biological properties.
Biological Activity
3-(Pyrrolidine-3-carbonyl)pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, interactions with various biological targets, and synthetic methodologies.
Chemical Structure and Properties
This compound consists of a pyridine ring substituted with a pyrrolidine-3-carbonyl group. This dual functionality enhances its biological activity by allowing interactions with diverse biological targets, making it a valuable scaffold in drug discovery.
Biological Activities
Research indicates that compounds containing both pyrrolidine and pyridine moieties exhibit significant biological activities. The following sections detail the specific activities observed for this compound.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyridine derivatives, including this compound. Notably, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains:
- Gram-positive Bacteria : Inhibitory effects against Staphylococcus aureus were noted, with certain derivatives showing inhibition zones comparable to established antibiotics .
- Gram-negative Bacteria : Activity against Escherichia coli and Pseudomonas aeruginosa has also been reported, indicating broad-spectrum antimicrobial potential .
The following table summarizes the antimicrobial activity of related compounds:
Compound Name | Target Organism | Inhibition Zone (mm) |
---|---|---|
7c | E. coli | 20 |
6d | S. aureus | 32 |
Reference Antibiotic | Nizo-arm (antifungal) | Varies |
This data suggests that this compound and its derivatives could serve as promising candidates for further development into antimicrobial agents.
Mechanistic Studies
The binding affinity of this compound with various biological targets has been investigated through techniques such as molecular docking and spectrophotometric assays. These studies aim to elucidate the pharmacological profile of the compound, focusing on its potential as an inhibitor of bacterial enzymes like topoisomerases .
Case Studies
- Antimicrobial Efficacy : A study evaluating novel pyrrolidinone derivatives highlighted their comparable antibiotic activity to reference compounds against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrrolidine structure could enhance bioactivity, warranting further exploration of this compound in similar contexts .
- Synthetic Pathways : Research into synthetic methodologies for producing this compound has revealed several efficient routes, emphasizing its accessibility for medicinal chemistry applications. Notably, reactions involving organophosphorus reagents have shown promise in generating derivatives with enhanced biological activity .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
pyridin-3-yl(pyrrolidin-3-yl)methanone |
InChI |
InChI=1S/C10H12N2O/c13-10(9-3-5-12-7-9)8-2-1-4-11-6-8/h1-2,4,6,9,12H,3,5,7H2 |
InChI Key |
CKOYMLVZTHDTEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.